molecular formula C9H8ClNO B2481313 5-Chloro-1-methylindolin-2-one CAS No. 41192-33-0

5-Chloro-1-methylindolin-2-one

Cat. No. B2481313
CAS RN: 41192-33-0
M. Wt: 181.62
InChI Key: ONTWHPOGWLOYFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolinone derivatives, closely related to 5-Chloro-1-methylindolin-2-one, often involves complex chemical reactions, including silver-promoted synthesis or the Raschig process. For instance, the silver-promoted synthesis approach enables the cyclization of specific amides without eliminating the chlorine atom, leading to high yields of potentially valuable heterocycles (Gilbert et al., 2018). Another method, the Raschig process, has been applied in synthesizing 1-amino-2-methylindoline, which could be a precursor or a related compound in the synthesis pathway of 5-Chloro-1-methylindolin-2-one (Elkhatib et al., 2002).

Molecular Structure Analysis

The molecular structure and properties of related indolinone derivatives have been thoroughly studied, providing insights into their crystal structure, Hirshfeld analysis, and DFT studies. For example, analysis of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One reveals significant details about its indoline system and its interactions within the crystal structure (Sapari et al., 2019).

Chemical Reactions and Properties

Indolinone compounds participate in various chemical reactions, including annulation reactions to synthesize N-heterocyclic scaffolds. These reactions are often promoted by catalysts like silver trifluoromethanesulfonate, enabling the practical synthesis of derivatives with a broad scope of functional groups (Li et al., 2019).

Physical Properties Analysis

The physical properties of indolinone derivatives, including 5-Chloro-1-methylindolin-2-one, can be deduced from their synthesis and molecular structure. These properties are crucial for understanding their stability, reactivity, and potential applications in various research fields.

Chemical Properties Analysis

The chemical properties of indolinones are influenced by their functional groups. The presence of a chloro and a methyl group in 5-Chloro-1-methylindolin-2-one affects its reactivity and interactions with other chemicals. These properties are essential for designing reactions and predicting the compound's behavior under different conditions.

Scientific Research Applications

Synthesis and Characterization in Pharmacological Research

5-Chloro-1-methylindolin-2-one is a compound involved in the synthesis of pharmacologically relevant molecules. For instance, a study by dos Santos et al. (2010) focused on the synthesis and pharmacological evaluation of a compound related to 5-Chloro-1-methylindolin-2-one, demonstrating its potential as a non-ulcerogenic prototype for treating chronic inflammatory diseases (J. D. dos Santos et al., 2010).

Reactions and Chemical Properties

The study of the reactions and properties of derivatives of 5-Chloro-1-methylindolin-2-one is a crucial area of research. Peyrot et al. (2001) explored the synthesis and characterization of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline, a precursor used in synthesizing antihypertension drugs, which shares a structural relationship with 5-Chloro-1-methylindolin-2-one (L. Peyrot et al., 2001).

Bioreductively Activated Prodrug Systems

5-Chloro-1-methylindolin-2-one has been studied for its potential in bioreductively activated prodrug systems. Parveen et al. (1999) discussed the efficiency of 5-Chloro-1-methylindolin-2-one derivatives in releasing pharmacologically active compounds in response to biomimetic reduction, highlighting its use in targeted drug delivery (I. Parveen et al., 1999).

Kinetic Studies in Synthesis Processes

The kinetics and optimization of synthesis processes involving compounds like 5-Chloro-1-methylindolin-2-one are also significant. For example, Elkhatib et al. (2002) examined the synthesis of 1-amino-2-methylindoline, a process integral to the generation of compounds structurally related to 5-Chloro-1-methylindolin-2-one (M. Elkhatib et al., 2002).

Studies on Receptor Binding and Drug Action

Research has also been conducted on the interaction of 5-Chloro-1-methylindolin-2-one derivatives with biological receptors, demonstrating their potential in modulating physiological processes. For instance, Torres et al. (1999) investigated the anti-inflammatory effects of compounds related to 5-Chloro-1-methylindolin-2-one, demonstrating their interaction with peripheral benzodiazepine receptors (S. R. Torres et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several relevant papers on 5-Chloro-1-methylindolin-2-one. For instance, one paper discusses the synthesis, characterization, and pharmacological evaluation of a new anti-inflammatory compound with reduced gastric ulceration properties . This suggests that 5-Chloro-1-methylindolin-2-one could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

5-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTWHPOGWLOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methylindolin-2-one

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